molecular formula C9H13NO3S B1394412 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid CAS No. 1228182-76-0

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B1394412
CAS No.: 1228182-76-0
M. Wt: 215.27 g/mol
InChI Key: ASISADDHKCNKBL-UHFFFAOYSA-N
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Description

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid: is a spirocyclic compound that features a unique structure combining a thia- and azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by oxidation to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the thiol or amine groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The spirocyclic structure allows for strong binding affinity and specificity, enhancing its therapeutic potential .

Comparison with Similar Compounds

  • 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid
  • Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Comparison: Compared to similar compounds, 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific functional groups and spirocyclic structure.

Properties

IUPAC Name

3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-7-5-14-9(10-7)4-2-1-3-6(9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASISADDHKCNKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(=O)O)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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